molecular formula C24H31ClN4O3S2 B2508285 N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride CAS No. 1215389-49-3

N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride

Cat. No.: B2508285
CAS No.: 1215389-49-3
M. Wt: 523.11
InChI Key: HGHDBFMKBNASLL-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a benzo[d]thiazole core substituted with 4,5-dimethyl groups and linked to a dimethylaminoethylamine moiety. The benzamide scaffold is further modified with a pyrrolidin-1-ylsulfonyl group at the para position. Its synthesis likely involves multi-step reactions, including sulfonylation, amide coupling, and alkylation, as inferred from analogous syntheses in the literature .

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O3S2.ClH/c1-17-7-12-21-22(18(17)2)25-24(32-21)28(16-15-26(3)4)23(29)19-8-10-20(11-9-19)33(30,31)27-13-5-6-14-27;/h7-12H,5-6,13-16H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHDBFMKBNASLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N(CCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride is a synthetic organic compound notable for its complex molecular structure and potential biological activities. This compound has gained attention in medicinal chemistry due to its unique features that may influence pharmacological properties, such as solubility and bioavailability.

Molecular Structure

The compound's molecular formula is C21H23ClN4OS2C_{21}H_{23}ClN_{4}OS_{2}, with a molecular weight of approximately 447.0 g/mol. Its structure includes a dimethylaminoethyl group, a benzo[d]thiazole moiety, and a pyrrolidinylsulfonyl group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may modulate enzyme activity or receptor function through various pathways, including:

  • Signal Transduction : Influencing cellular communication pathways.
  • Gene Expression Regulation : Affecting transcription factors and downstream gene targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit diverse biological activities, including:

  • Anticancer Properties : Compounds with thiazole derivatives have shown potential in inhibiting tumor growth.
  • Antimicrobial Effects : The presence of dimethylamino groups can enhance the antimicrobial activity against various pathogens.
  • Neuroprotective Effects : Some studies suggest that related compounds may protect neuronal cells from degeneration.

Table 1: Biological Activity Summary

Activity TypeObserved EffectsReferences
AnticancerInhibition of cell proliferation in cancer lines,
AntimicrobialEffective against Gram-positive and Gram-negative bacteria ,
NeuroprotectionReduced apoptosis in neuronal cell cultures

Case Studies

  • Anticancer Activity : A study evaluated the effects of similar benzo[d]thiazole derivatives on various cancer cell lines. Results indicated significant inhibition of cell growth, particularly in breast and colon cancer models. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
  • Antimicrobial Study : Another investigation focused on the antimicrobial properties of related compounds against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting a potent antimicrobial effect.
  • Neuroprotective Research : In vitro studies on neuronal cell lines treated with the compound showed a marked decrease in oxidative stress markers and apoptosis rates compared to untreated controls, indicating potential neuroprotective effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents on the benzothiazole ring, sulfonamide groups, and amine side chains. Below is a detailed comparison with a closely related compound from :

Table 1: Structural and Physicochemical Comparison

Property Target Compound Analog Compound (CAS 1322030-57-8)
Molecular Formula Not explicitly provided (estimated: C₂₇H₃₄ClN₅O₃S₂) C₂₆H₃₅ClN₄O₄S₂
Molecular Weight ~598.1 g/mol (estimated) 567.2 g/mol
Benzothiazole Substituents 4,5-Dimethyl 6-Ethoxy
Sulfonyl Group Pyrrolidin-1-ylsulfonyl 4-Methylpiperidin-1-ylsulfonyl
Amine Side Chain N-(2-(Dimethylamino)ethyl) N-(2-(Dimethylamino)ethyl)
Key Functional Groups Benzamide, sulfonamide, tertiary amine Benzamide, sulfonamide, tertiary amine
Reported Physicochemical Data None available None (density, melting point, etc., unspecified)

Structural Analysis and Implications

Benzothiazole Modifications: The 4,5-dimethyl substituents on the target compound’s benzothiazole ring may enhance lipophilicity compared to the 6-ethoxy group in the analog . Ethoxy groups typically increase solubility due to their polar nature, while methyl groups favor membrane permeability. Substituent position (4,5 vs.

Sulfonamide Variations :

  • The pyrrolidin-1-ylsulfonyl group (5-membered ring) in the target compound versus the 4-methylpiperidin-1-ylsulfonyl group (6-membered ring) in the analog introduces differences in conformational flexibility and electronic properties. Piperidine derivatives often exhibit stronger basicity due to the larger ring size .

This moiety is critical for interactions with acidic residues in enzyme active sites.

Research Findings and Limitations

  • Activity Data : Neither compound’s biological activity (e.g., enzyme inhibition, cytotoxicity) is disclosed in the provided evidence. However, sulfonamide-bearing benzothiazoles are frequently studied for kinase or protease inhibition.
  • Physicochemical Data Gap : Key parameters like solubility, logP, and stability remain unreported, limiting direct comparisons of pharmacokinetic profiles.

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